1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H16Br2Si2 It is characterized by the presence of two bromomethyl groups attached to a disilane backbone
Preparation Methods
The synthesis of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with bromomethylating agents under controlled conditions. One common method is the bromomethylation of 1,1,2,2-tetramethyldisilane using formaldehyde and hydrobromic acid. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to form 1,2-bis(methyl)-1,1,2,2-tetramethyldisilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl groups can yield corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Scientific Research Applications
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The disilane backbone provides stability and flexibility, making it a versatile building block for the synthesis of complex molecules.
Comparison with Similar Compounds
1,2-Bis(bromomethyl)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:
1,2-Bis(bromomethyl)benzene: Both compounds contain bromomethyl groups, but the benzene derivative has an aromatic ring, which imparts different chemical properties.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound has a similar bromomethyl functionality but differs in its backbone structure, leading to different reactivity and applications.
1,2-Bis(phenylsulfonyl)2-propene:
Properties
CAS No. |
33558-73-5 |
---|---|
Molecular Formula |
C6H16Br2Si2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
bromomethyl-[bromomethyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Br2Si2/c1-9(2,5-7)10(3,4)6-8/h5-6H2,1-4H3 |
InChI Key |
LITFSLRRXLUFIC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CBr)[Si](C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.